molecular formula C18H23N3O4 B2644226 N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide CAS No. 1795446-16-0

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2644226
CAS No.: 1795446-16-0
M. Wt: 345.399
InChI Key: PINXBQGCIAYLLY-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and pharmacological activity of azetidinones and their derivatives have been extensively studied due to their potential as central nervous system (CNS) active agents. A study by Thomas et al. (2016) explores the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. These compounds, including N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, showed promising antidepressant activity. Specifically, derivatives with 2,5-dimethoxy substitution on the aryl ring exhibited the highest antidepressant activity, while derivatives with para nitro substitution demonstrated significant nootropic activity. This highlights the azetidinone skeleton's potential in developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Chemical Properties and Reactions

The study of azetidine derivatives' chemical properties, such as azetidine 2-carboxylic acid's effect on ion uptake and release in barley roots, provides insights into their biological interactions. Pitman et al. (1977) utilized azetidine 2-carboxylic acid as a proline analog to investigate the relationship between protein synthesis and ion transport. The study found that azetidine does not inhibit protein assembly, but proteins formed are ineffective as enzymes, significantly affecting ion transport in plants (Pitman et al., 1977).

Synthesis Techniques

Efficient synthesis methods for azetidine and its derivatives highlight the versatility of these compounds in organic synthesis. He et al. (2012) developed efficient methods to synthesize azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This method features low catalyst loading and the use of inexpensive reagents, demonstrating the functional group versatility of unactivated C-H bonds in organic synthesis (He et al., 2012).

Applications in Drug Development

Azetidine derivatives have been explored for their pharmaceutical applications, including antimicrobial, antitubercular, and antitumor activities. Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues and evaluated their antimicrobial, antitubercular, and antioxidant activities. These studies emphasize the potential of azetidine derivatives in drug development, showcasing their efficacy against various pathogenic strains and their role in designing novel therapeutic agents (Chandrashekaraiah et al., 2014).

Properties

IUPAC Name

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-3-10-25-15-6-4-13(5-7-15)19-18(24)20-11-14(12-20)21-16(22)8-9-17(21)23/h4-7,14H,2-3,8-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINXBQGCIAYLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.